molecular formula C18H21N7S B12244162 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B12244162
M. Wt: 367.5 g/mol
InChI Key: POHQGXHUJKBFPG-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multiple steps, starting with the preparation of the thiazole and pyridazine intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine: is similar to other compounds containing thiazole, pyridazine, and piperazine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H21N7S

Molecular Weight

367.5 g/mol

IUPAC Name

2,4-dimethyl-5-[6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C18H21N7S/c1-12-10-17(20-11-19-12)25-8-6-24(7-9-25)16-5-4-15(22-23-16)18-13(2)21-14(3)26-18/h4-5,10-11H,6-9H2,1-3H3

InChI Key

POHQGXHUJKBFPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=C(N=C(S4)C)C

Origin of Product

United States

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